3-Pyrrolidinecarboxylic acid, 5-oxo-1-(5-pyrimidinyl)-
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Overview
Description
3-Pyrrolidinecarboxylic acid, 5-oxo-1-(5-pyrimidinyl)- is an organic compound with the molecular formula C9H9N3O3 and a molecular weight of 207.19 g/mol . This compound features a pyrrolidine ring with a carboxylic acid group and a pyrimidinyl substituent, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolidinecarboxylic acid, 5-oxo-1-(5-pyrimidinyl)- can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidine derivatives with pyrimidine compounds under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs . The process may include steps such as purification through distillation or crystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Pyrrolidinecarboxylic acid, 5-oxo-1-(5-pyrimidinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
3-Pyrrolidinecarboxylic acid, 5-oxo-1-(5-pyrimidinyl)- has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic uses, including as a precursor for drug development.
Industry: It is utilized in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Pyrrolidinecarboxylic acid, 5-oxo-1-(5-pyrimidinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 5-Oxo-1-(3-pyridinylmethyl)-3-pyrrolidinecarboxylic acid
- 1-Benzyl-5-oxo-3-pyrrolidinecarboxylic acid
- 1-Butyl-5-oxo-3-pyrrolidinecarboxylic acid
Uniqueness
Compared to these similar compounds, 3-Pyrrolidinecarboxylic acid, 5-oxo-1-(5-pyrimidinyl)- is unique due to its specific pyrimidinyl substituent, which imparts distinct chemical properties and reactivity . This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C9H9N3O3 |
---|---|
Molecular Weight |
207.19 g/mol |
IUPAC Name |
5-oxo-1-pyrimidin-5-ylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C9H9N3O3/c13-8-1-6(9(14)15)4-12(8)7-2-10-5-11-3-7/h2-3,5-6H,1,4H2,(H,14,15) |
InChI Key |
SKYXMIGTYFSHGS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CN=CN=C2)C(=O)O |
Origin of Product |
United States |
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